Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes benzyl, naphthyl, and carbamate groups. Its unique configuration makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a naphthyl-based sulfonyl chloride, followed by the introduction of a carbamate group through a reaction with an appropriate isocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl carbamates and naphthyl derivatives, such as:
- BENZYL CARBAMATE
- NAPHTHYLAMINE
- METHYLAMINOSULFONYL NAPHTHALENE
Uniqueness
What sets BENZYL N-[1-BENZYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Properties
Molecular Formula |
C28H27N3O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H27N3O5S/c1-29-37(34,35)26-17-9-14-22-23(26)15-8-16-24(22)30-27(32)25(18-20-10-4-2-5-11-20)31-28(33)36-19-21-12-6-3-7-13-21/h2-17,25,29H,18-19H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
WNEWRTBXUOHLOV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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